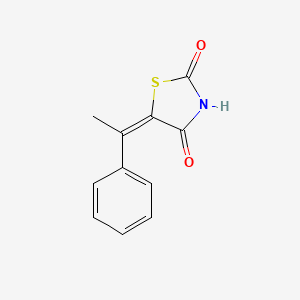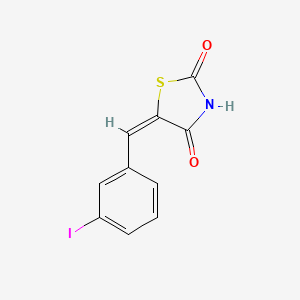
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE
Vue d'ensemble
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Formation of the Propenenitrile Moiety: The propenenitrile group can be introduced through a Knoevenagel condensation reaction between the benzodiazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole-2-carboxylic acid derivatives, while reduction could produce benzodiazole-2-yl-3-(4-bromophenyl)propan-2-amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Benzodiazole derivatives have been investigated for their roles in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE: Lacks the bromine atom on the phenyl ring.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROP-2-ENENITRILE: Contains a chlorine atom instead of bromine.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-METHOXYPHENYL)PROP-2-ENENITRILE: Contains a methoxy group on the phenyl ring.
Uniqueness
The presence of the bromine atom in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE may confer unique chemical reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties, potentially enhancing its interactions with biological targets.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZYTIUHKWGIGD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
![5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3848005.png)

![N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![N-[(Z)-[(E)-3-(2-chlorophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B3848056.png)
![(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B3848062.png)

![(5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide](/img/structure/B3848088.png)
![N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide](/img/structure/B3848091.png)


